BAY1082439 is a selective inhibitor of the phosphoinositide 3-kinase (PI3K) isoforms P110α and P110β, which are critical components in various cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. This compound is currently undergoing clinical trials for its potential use in treating advanced cancers, specifically targeting multidrug resistance in tumors by inhibiting the PI3K pathway. The compound has shown promise in enhancing the efficacy of chemotherapy by reversing drug resistance mechanisms mediated by ATP-binding cassette transporters such as P-glycoprotein and breast cancer resistance protein .
BAY1082439 is classified as a small molecule drug and belongs to the category of PI3K inhibitors. It is synthesized to specifically target the P110α and P110β isoforms of PI3K, which are often overactive in various cancer types, leading to enhanced tumor growth and survival. The compound is derived from research focused on developing targeted therapies that can effectively manage cancer by overcoming resistance mechanisms that limit the effectiveness of conventional treatments .
The synthesis process must ensure high purity and yield, as impurities can significantly affect biological activity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of BAY1082439 throughout the synthesis process .
BAY1082439 has a complex molecular structure characterized by specific functional groups that enable its interaction with PI3K isoforms. The exact molecular formula and structural representation are proprietary but typically include aromatic rings and heteroatoms that facilitate binding to the target enzyme.
The molecular weight of BAY1082439 is approximately 460 g/mol, with a calculated logP value indicating moderate lipophilicity, which is favorable for cellular uptake. Crystallographic studies may provide further insights into its three-dimensional conformation when bound to PI3K .
BAY1082439 primarily functions through competitive inhibition of PI3K isoforms P110α and P110β. This inhibition disrupts downstream signaling pathways involved in cell survival and proliferation, thereby inducing apoptosis in cancer cells.
In vitro studies have demonstrated that BAY1082439 effectively reduces phosphorylation levels of downstream targets such as AKT, leading to decreased cell viability in multidrug-resistant cancer cell lines. The compound's ability to downregulate ATP-binding cassette transporters is particularly significant as it restores sensitivity to chemotherapeutic agents .
BAY1082439 exerts its effects by specifically binding to the active sites of PI3K P110α and P110β, inhibiting their kinase activity. This blockade prevents the conversion of phosphatidylinositol-4,5-bisphosphate to phosphatidylinositol-3,4,5-trisphosphate, a critical step in activating downstream signaling pathways that promote cell growth and survival.
Data from cellular assays indicate that treatment with BAY1082439 leads to significant reductions in cell proliferation rates in multidrug-resistant cancer models .
Relevant analyses include spectroscopic methods (e.g., NMR, IR) used to confirm structural integrity during synthesis .
BAY1082439 has significant potential applications in oncology, particularly for:
Current clinical trials are evaluating its efficacy and safety profile in patients with advanced cancers, aiming to establish its role as a viable therapeutic option against multidrug-resistant tumors .
The class IA phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cancer cell proliferation, survival, and metabolism. This signaling cascade comprises catalytic subunits (p110α, p110β, p110δ) and regulatory subunits (p85). Among these, p110α (encoded by PIK3CA) is frequently mutated in solid tumors—with helical domain (E542K, E545K) and kinase domain (H1047R) mutations driving constitutive pathway activation and oncogenesis [2] [4]. In contrast, p110β is rarely mutated but becomes the dominant signaling node in PTEN-deficient cancers due to preferential utilization of GPCR-mediated activation mechanisms [7]. p110δ, primarily expressed in hematopoietic cells, contributes to immune microenvironment modulation. Isoform-specific functionalities create therapeutic challenges: PIK3CA-mutant tumors depend on p110α, while PTEN-null cancers rely on p110β, enabling adaptive resistance to isoform-selective inhibitors [2] [6].
Table 1: Oncogenic Roles of Class IA PI3K Isoforms
Isoform | Gene | Activation Mechanism | Primary Cancer Associations |
---|---|---|---|
p110α | PIK3CA | Somatic mutations (E545K, H1047R), RTK activation | Breast, colorectal, endometrial, HNSCC |
p110β | PIK3CB | GPCR signaling, PTEN loss | PTEN-deficient prostate, breast, glioblastoma |
p110δ | PIK3CD | Overexpression, BCR signaling | Hematologic malignancies, tumor microenvironment |
PTEN loss occurs in >20% of solid tumors—including 50% of metastatic prostate cancers and 30% of triple-negative breast cancers—leading to uncontrolled PIP3 accumulation and AKT hyperactivation [4] [7]. Selective PI3Kβ inhibitors (e.g., TGX-221) fail clinically due to: 1) Feedback reactivation of p110α via IRS1 upregulation; 2) Persistent mTORC1 signaling; and 3) Stromal compensation via p110δ-mediated cytokine release [6] [10]. BAY1082439 addresses these limitations through balanced inhibition of p110α/β/δ (IC50 = 4.9 nM, 15.0 nM, and 18.2 nM, respectively), with >1,000-fold selectivity over mTOR [3] [10]. This triple-isoform targeting achieves synergistic pathway suppression in PTEN-null models, overcoming intrinsic resistance while maintaining a favorable therapeutic window—PTEN-null cells exhibit 1,000-fold greater sensitivity than PTEN-wild-type cells [10].
Table 2: Preclinical Efficacy of BAY1082439 in PTEN-Deficient Models
Cancer Type | Model System | BAY1082439 Dose | Key Outcomes |
---|---|---|---|
Prostate | Pten-KO mouse | 75 mg/kg/day (oral) | Tumor regression, normalized glandular architecture, 85% ↓ Ki67+ cells |
Prostate | PC3 xenograft (PTEN-/TP53-) | 75 mg/kg/day | 72% tumor growth inhibition vs. control |
NSCLC | H460/MX80 (BCRP+) | 1 μM in vitro | Reversed mitoxantrone resistance (IC50 ↓ 22-fold) |
Unlike earlier pan-PI3K inhibitors inducing dose-limiting hyperglycemia and hepatotoxicity, BAY1082439’s α/β/δ-sparing profile enables sustainable pathway suppression. Its unique pharmacokinetics feature: 1) High plasma free fraction (33-50%) enhancing tumor penetration; 2) Rapid distribution (Vss >5 L/kg); and 3) Intermediate half-life supporting once-daily dosing [10]. Molecular dynamics reveal BAY1082439 stabilizes a unique DFG-out conformation in p110β, explaining its potency against PTEN-null clones resistant to isoform-specific agents [6]. This mechanistic innovation positions BAY1082439 as a cornerstone for combinatorial regimens targeting compensatory pathways like RAS/MAPK.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7